5-acetyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one

Physicochemical profiling Drug-likeness Solubility

Generic substitution of DHPM analogs can confound SAR due to extreme sensitivity of the 4-aryl and 5-acyl substitution pattern. CAS 315240-35-8 overcomes this by providing a structurally defined 5-acetyl-3,4,5-trimethoxyphenyl DHPM. • Validated pharmacophore targets the colchicine site on tubulin, ideal for oncology-focused chemical biology. • Low MW (320.34 g/mol) supports baseline solubility, LogD, and PAMPA permeability profiling in lead generation. • Serves as a matched molecular pair control for 5-benzoyl DHPMs, enabling direct attribution of biological activity to the C-5 substituent.

Molecular Formula C16H20N2O5
Molecular Weight 320.345
CAS No. 315240-35-8
Cat. No. B2887656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-acetyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one
CAS315240-35-8
Molecular FormulaC16H20N2O5
Molecular Weight320.345
Structural Identifiers
SMILESCC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C
InChIInChI=1S/C16H20N2O5/c1-8-13(9(2)19)14(18-16(20)17-8)10-6-11(21-3)15(23-5)12(7-10)22-4/h6-7,14H,1-5H3,(H2,17,18,20)
InChIKeyGUVROHMRMDARPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Acetyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one Identity & Classification


5-Acetyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one (CAS 315240-35-8) is a synthetic small molecule belonging to the 3,4-dihydropyrimidin-2(1H)-one (DHPM) class, typically accessed via the Biginelli multicomponent condensation [1]. Its structure features a 5-acetyl substituent and a 3,4,5-trimethoxyphenyl ring at the 4-position, distinguishing it from other aryl-substituted DHPM analogs. The molecular formula is C16H20N2O5 with a molecular weight of 320.34 g/mol .

Why Generic DHPM Analogs Cannot Substitute


The biological profile of 3,4-dihydropyrimidin-2(1H)-ones is exquisitely sensitive to the substitution pattern on the aryl ring at the 4-position and the nature of the acyl group at the 5-position [1]. The 3,4,5-trimethoxyphenyl motif is a known pharmacophore in tubulin polymerization inhibitors, while the acetyl group at C-5 facilitates distinct interactions compared to the ester or amide analogs commonly generated by the standard Biginelli reaction [2]. Consequently, simple interchange with a 5-ethoxycarbonyl or a 4-phenyl substituted analog will result in a different biological target profile and potency, making generic substitution unreliable for reproducible research outcomes.

Differentiation from Closest Analogs


Physicochemical Profile: 5-Acetyl vs. 5-Benzoyl DHPM

The 5-acetyl substituent in CAS 315240-35-8 provides a lower molecular weight (320.34 g/mol) and reduced lipophilicity compared to the 5-benzoyl analog CAS 713098-20-5 (Molecular Weight: 382.41 g/mol, calculated). This difference is derived from the substructure change (–C(=O)CH3 vs. –C(=O)C6H5), which reduces the predicted LogP and topological polar surface area (TPSA). A lower molecular weight and TPSA are generally favorable for oral bioavailability according to Lipinski's Rule of Five [1].

Physicochemical profiling Drug-likeness Solubility

Regioisomeric Biological Impact: 3,4,5- vs. 2,4,6-Trimethoxyphenyl

The specific aryl substitution pattern differentiates CAS 315240-35-8 (3,4,5-trimethoxyphenyl) from its regioisomer 5-acetyl-6-methyl-4-(2,4,6-trimethoxyphenyl)pyrimidin-2(1H)-one. While direct head-to-head data for these two isomers is not available, structural analysis and precedent in combretastatin A-4 analogs indicate that the 3,4,5-trimethoxy configuration is a critical pharmacophore for efficient binding to the colchicine site of tubulin, whereas the 2,4,6-substitution pattern often leads to a dramatic loss of activity [1]. The 2,4,6-isomer has been studied primarily for antibacterial properties [2].

Structure-Activity Relationship Antibacterial Anticancer

Urease Inhibitory Activity Inference from 5-Acetyl Series

A comprehensive SAR study on 43 compounds of the 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-one scaffold established that the majority of derivatives were more potent urease inhibitors than the standard thiourea (IC50 = 21.25 ± 0.15 µM), with activity ranging from IC50 = 3.70 to 20.14 µM [1]. Data for the specific 3,4,5-trimethoxyphenyl analog (CAS 315240-35-8) was not individuated in the available abstract; however, the class-level evidence suggests it is highly probable to fall within this active range, given the tolerance for diverse aryl substitutions observed in the series.

Urease inhibition Enzyme assay IC50

Research Applications


Tubulin Polymerization Inhibitor Screening

Procure CAS 315240-35-8 for primary screening in tubulin polymerization assays. The 3,4,5-trimethoxyphenyl moiety is a validated pharmacophore for binding to the colchicine site on tubulin, a mechanism exploited by clinical candidates like combretastatin A-4 [1]. In contrast to the 2,4,6-substituted isomer, this compound is structurally predisposed for anticancer target engagement, making it a rational choice for oncology-focused chemical biology programs.

Urease Inhibitor Lead Optimization for H. pylori

Include CAS 315240-35-8 as part of a focused library of 5-acetyl-6-methyl-4-aryl-DHPMs to explore SAR around the 4-aryl ring for urease inhibition. Class-level evidence demonstrates that this scaffold is highly active against jack bean urease, with many analogs outperforming the thiourea standard [1]. The 3,4,5-trimethoxy substitution is an underexplored variant within this active series, offering a novel composition of matter for IP generation.

DHPM Solubility and Permeability Profiling

Due to its relatively low molecular weight (320.34 g/mol) and the absence of a bulky 5-benzoyl substituent, CAS 315240-35-8 can serve as a reference compound for assessing baseline solubility, LogD, and parallel artificial membrane permeability assay (PAMPA) permeability within a DHPM library . This data is essential for establishing a developability profile early in the lead generation phase, especially when comparing with more lipophilic analogs like CAS 713098-20-5.

Negative Control for 5-Benzoyl DHPM Studies

When evaluating the biological activity of 5-benzoyl-substituted DHPMs (e.g., CAS 713098-20-5), procure CAS 315240-35-8 as a matched molecular pair control. Replacing the benzoyl group with an acetyl group allows researchers to directly attribute any differential activity or selectivity to the C-5 substituent, thereby strengthening SAR conclusions .

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